molecular formula C13H10BrF B14407824 5-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 83169-79-3

5-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No.: B14407824
CAS No.: 83169-79-3
M. Wt: 265.12 g/mol
InChI Key: LCSOBQXYYMTSBD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl typically involves the bromination of 2-fluoro-1,1’-biphenyl at the benzylic position. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl involves its reactivity at the benzylic position. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-fluoro-1,1’-biphenyl
  • 5-(Iodomethyl)-2-fluoro-1,1’-biphenyl
  • 5-(Hydroxymethyl)-2-fluoro-1,1’-biphenyl

Uniqueness

5-(Bromomethyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is a better leaving group than chlorine and iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can influence the electronic properties of the compound, enhancing its stability and reactivity .

Properties

CAS No.

83169-79-3

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

4-(bromomethyl)-1-fluoro-2-phenylbenzene

InChI

InChI=1S/C13H10BrF/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

LCSOBQXYYMTSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)F

Origin of Product

United States

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